1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Vue d'ensemble

Description

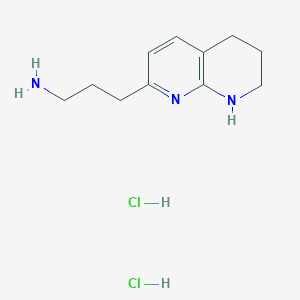

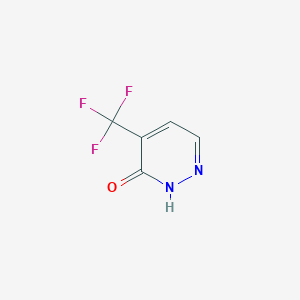

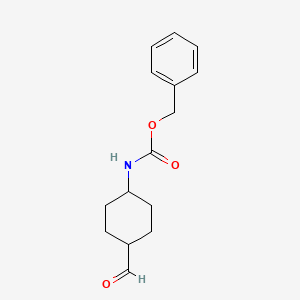

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . This compound is characterized by a tetrahydroquinoline ring system with a carboxylic acid functional group at the second position.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been used in the design of enzyme inhibitors and receptor ligands .

Mode of Action

For instance, it has been reported that the inhibition of the CDK5/p25 complex, which leads to the hyperphosphorylation of tau, is a viable target for numerous acute and chronic neurodegenerative diseases .

Biochemical Pathways

For example, 1,2,3,4-tetrahydroisoquinolines have been found to be involved in the regulation of the calpain-CDK5-p25 pathway .

Result of Action

For instance, the inhibition of the CDK5/p25 complex has been associated with a reduction in the hyperphosphorylation of tau, a protein implicated in neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

It is known that tetrahydroquinoline analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

It is suggested that tetrahydroquinoline analogs may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid are needed to confirm these effects.

Molecular Mechanism

It is known that tetrahydroquinoline analogs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of racemic amino acids using D-amino acid oxidase . Another method includes the hydrolysis of dipeptides, such as N-benzyloxycarbonyl-(S)-phenylalanyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of quinoline derivatives. For example, the selective hydrogenation of quinoline using copper-based catalysts can yield 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to produce the desired carboxylic acid .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinoline compounds.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using copper-based catalysts is a typical method for reduction.

Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include N-hydroxy lactams, tetrahydroquinoline derivatives, and substituted quinoline compounds .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position of the nitrogen atom.

Quinoline-7-carboxylic acid: Another quinoline derivative with a carboxylic acid group at a different position.

2-Phenyl-1,3-oxazol-5(4H)-one: Contains a similar heterocyclic structure but with different functional groups.

Uniqueness

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in medicinal chemistry?

A1: this compound is a rigidified bioisostere of phenylalanine, a naturally occurring amino acid. This structural feature makes it a valuable building block for drug discovery, particularly in designing peptidomimetic drugs []. Peptidomimetics mimic the actions of peptides but offer improved stability and bioavailability, making them attractive for pharmaceutical development.

Q2: How is the absolute configuration of this compound determined?

A2: Researchers have successfully determined the absolute configuration of this compound through various methods. One approach involves oxidizing the racemic amino acid with D-amino-acid oxidase, leading to the isolation of (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Additionally, a chemical correlation was established between (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline through (–)-(R)-β-anilinobutyric acid []. These studies confirmed the S configuration for (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline [].

Q3: Are there any notable applications of this compound derivatives in drug development?

A3: Yes, derivatives of this compound have shown promise as angiotensin-converting enzyme (ACE) inhibitors []. Specifically, N-substituted derivatives, such as those containing a 3-mercaptopropionyl group and various aryl, cycloalkyl, or heterocyclic substituents, exhibited potent ACE inhibitory activity in vitro []. These findings highlight the potential of this compound derivatives for developing novel antihypertensive agents.

Q4: Can this compound undergo cyclization reactions?

A4: Yes, studies have shown that treating protected dipeptides containing this compound with acetic anhydride primarily yields 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivatives []. Interestingly, extending this cyclization procedure to certain amides of the cyclic amino acid can lead to the formation of α-acylaminomethyl ketones via a competing Dakin-West reaction []. The preferential stabilization of specific mesoionic intermediates appears to dictate the dominant reaction pathway.

Q5: How has computational chemistry been employed in the study of this compound?

A5: Researchers have utilized computational chemistry to explore the asymmetric synthesis of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates []. Specifically, they investigated the use of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts in a biomimetic transfer hydrogenation reaction of quinoline-2-carboxylates []. This approach demonstrates the potential of combining computational modeling and organic synthesis to develop efficient and enantioselective synthetic routes to valuable chiral building blocks.

Q6: Are there any unique chemical reactions associated with this compound derivatives?

A6: Yes, a remarkable cyclopropanation reaction has been observed with N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Treatment with acetic anhydride yields a 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivative, which upon reaction with diazomethane in the presence of water, forms methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate []. This product represents a novel doubly constrained 1-aminocyclopropane-1-carboxylic acid system and can be further transformed into fused tetracyclic hydantoin derivatives with unique structural features [].

Q7: Have any studies explored the potential of radiolabeled this compound derivatives?

A7: Yes, researchers have investigated the synthesis and evaluation of a fluorine-18 ([18F]) labeled this compound derivative as a potential positron emission tomography (PET) ligand for studying glutamatergic neurotransmission []. The target compound, trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibited promising characteristics including high binding affinity for the glycine binding site of NMDA receptors (Ki = 12 nM) and suitable lipophilicity (logD = 1.3) []. While this research is still in its early stages, it highlights the potential of utilizing radiolabeled this compound derivatives as tools for studying brain function and neurological disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)